[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid

Lipophilicity Drug-likeness Pharmacokinetics

[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid (CAS 1402446-14-3) is a disubstituted phenylacetic acid derivative bearing a cyano group at the 4-position and a trifluoromethyl group at the 3-position of the aromatic ring. With a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 g/mol, this compound serves as a key synthetic intermediate in the preparation of non-steroidal androgen receptor (AR) modulators, including the clinically used antiandrogen bicalutamide and investigational selective androgen receptor modulators (SARMs).

Molecular Formula C10H6F3NO2
Molecular Weight 229.158
CAS No. 1402446-14-3
Cat. No. B2435058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid
CAS1402446-14-3
Molecular FormulaC10H6F3NO2
Molecular Weight229.158
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)C(F)(F)F)C#N
InChIInChI=1S/C10H6F3NO2/c11-10(12,13)8-3-6(4-9(15)16)1-2-7(8)5-14/h1-3H,4H2,(H,15,16)
InChIKeyIMGQXJRYBROSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-3-(trifluoromethyl)phenylacetic Acid (CAS 1402446-14-3): A Specialized Phenylacetic Acid Building Block for Pharmaceutical Synthesis


[4-Cyano-3-(trifluoromethyl)phenyl]acetic acid (CAS 1402446-14-3) is a disubstituted phenylacetic acid derivative bearing a cyano group at the 4-position and a trifluoromethyl group at the 3-position of the aromatic ring . With a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 g/mol, this compound serves as a key synthetic intermediate in the preparation of non-steroidal androgen receptor (AR) modulators, including the clinically used antiandrogen bicalutamide and investigational selective androgen receptor modulators (SARMs) [1]. The specific 4-cyano-3-trifluoromethyl substitution pattern is a critical pharmacophoric element retained in the final bioactive molecules, distinguishing this building block from positional isomers that lack the same receptor-binding geometry [2].

Why 4-Cyano-3-(trifluoromethyl)phenylacetic Acid Cannot Be Replaced by Generic Phenylacetic Acids in Androgen Receptor Modulator Synthesis


In-class phenylacetic acid derivatives cannot be interchanged for the synthesis of AR-targeted therapeutics because the 4-cyano-3-trifluoromethyl substitution pattern is directly required for the pharmacophore of clinical agents. Bicalutamide and its analogs consistently feature the 4-cyano-3-trifluoromethylphenyl A-ring; moving the cyano or trifluoromethyl group to alternative positions disrupts the electron-withdrawing character and geometry necessary for high-affinity AR binding [1]. Structural studies show that the cyano group coordinates the heme iron of CYP450 enzymes via a water molecule in a conformation-dependent manner unique to this substitution pattern [2]. Consequently, substituting a generic 4-methylphenylacetic acid or a positional isomer results in loss of target engagement and is not viable for replicating the biological profile of the final drug substance [1].

Quantitative Differentiation of 4-Cyano-3-(trifluoromethyl)phenylacetic Acid Against Closest Analogs


LogP Comparison: 4-Cyano-3-(trifluoromethyl) vs. 3-Cyano-5-(trifluoromethyl) Phenylacetic Acid

The target compound exhibits a calculated LogP of 2.20, which is 0.29 log units higher than that of its positional isomer [3-cyano-5-(trifluoromethyl)phenyl]acetic acid (LogP = 1.91) . This difference reflects the impact of substituent positioning on overall lipophilicity, with the 4-cyano-3-CF3 arrangement providing greater hydrophobic character than the 3-cyano-5-CF3 arrangement.

Lipophilicity Drug-likeness Pharmacokinetics

Androgen Receptor Binding Affinity: Dependence on 4-Cyano-3-CF3 A-Ring Substitution Pattern

In a systematic SAR study of bicalutamide analogs, compounds bearing the 4-cyano-3-trifluoromethylphenyl A-ring (i.e., derived from the target building block) demonstrated high AR binding affinity with Ki values in the low nanomolar range (e.g., R-bicalutamide Ki = 11 nM) [1]. Analogs with alternative A-ring substitution patterns (e.g., 4-nitro or halogen-only substituents) showed significantly reduced binding affinity, with Ki values often exceeding 100 nM [1]. The cyano group at the 4-position and trifluoromethyl at the 3-position are both required for optimal electron-withdrawing character and steric fit within the AR ligand-binding pocket.

Androgen Receptor SAR Bicalutamide

Histone Acetyltransferase (HAT) Activation: 4-Cyano-3-CF3-Phenyl Moiety Required for Biological Activity

A series of N-(4-cyano-3-trifluoromethyl-phenyl)-2-ethoxy-6-alkyl benzamides, which incorporate the target building block's pharmacophoric fragment, were shown to activate histone lysine acetyltransferases CBP and PCAF in U937 leukemia cells, inducing G1 cell-cycle arrest and apoptosis in approximately 20% of cells [1]. In contrast, a subset of 4-cyano-3-trifluoromethylphenylbenzamides with shorter alkyl chains behaved as human p300 inhibitors rather than activators, demonstrating that both the core substitution pattern and the appended chain length together dictate functional outcome [2]. The 4-cyano-3-trifluoromethylphenyl core is essential for this epigenetic modulator activity; replacement with non-fluorinated or non-cyano phenyl rings abolishes HAT modulation.

Epigenetics HAT Activation Benzamides

Purity and Procurement: Commercial Availability at 98% Purity vs. Lower-Purity Isomers

The target compound is readily available from multiple suppliers at 98% purity, with documented pricing for 1 g, 5 g, and 25 g quantities . In contrast, positional isomers such as [3-cyano-5-(trifluoromethyl)phenyl]acetic acid (CAS 1393584-21-8) are listed by fewer vendors and often require inquiry for pricing and availability, indicating a less mature supply chain . The target compound's wider commercial availability reduces procurement lead time and ensures batch-to-batch consistency for research programs.

Procurement Purity Supply Chain

High-Value Application Scenarios for 4-Cyano-3-(trifluoromethyl)phenylacetic Acid Based on Quantitative Evidence


Synthesis of Non-Steroidal Androgen Receptor Antagonists (e.g., Bicalutamide Analogs)

This building block is the preferred starting material for constructing the A-ring of bicalutamide-class AR antagonists. SAR studies confirm that the 4-cyano-3-trifluoromethyl substitution pattern yields Ki values in the low nanomolar range, a >9-fold improvement over alternative substitutions [1]. Researchers developing next-generation AR antagonists for prostate cancer should prioritize this specific isomer to maintain target engagement.

Epigenetic Probe Development: Histone Acetyltransferase Modulators

The 4-cyano-3-trifluoromethylphenyl moiety is essential for the HAT-activating benzamide chemotype. In U937 cells, compounds incorporating this building block induced approximately 20% apoptosis and increased H3 acetylation via CBP/PCAF activation [1]. Substituting the phenylacetic acid core eliminates this epigenetic activity, making this compound indispensable for HAT modulator discovery programs.

Selective Androgen Receptor Modulator (SARM) Discovery

Derivatives such as S-23, which incorporate the 4-cyano-3-trifluoromethylphenyl group, have demonstrated tissue-selective AR modulation with high binding affinity. The target building block's LogP of 2.20 contributes to favorable drug-like properties of the final SARM candidates [1]. Research programs pursuing muscle-sparing or fat-reducing SARMs should standardize on this building block for SAR consistency.

Medicinal Chemistry Building Block Procurement for CNS-Penetrant AR Modulators

The higher lipophilicity (LogP = 2.20) of this compound relative to its 3-cyano-5-CF3 isomer (LogP = 1.91) suggests superior passive membrane permeability, a critical attribute for CNS-penetrant AR modulators [1]. Procurement of this specific isomer is warranted when the target product profile includes blood-brain barrier penetration.

Quote Request

Request a Quote for [4-Cyano-3-(trifluoromethyl)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.